molecular formula C7H8N2O3S B12927873 6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine CAS No. 6633-65-4

6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine

Cat. No.: B12927873
CAS No.: 6633-65-4
M. Wt: 200.22 g/mol
InChI Key: TUERDTSVYUIFEF-UHFFFAOYSA-N
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Description

6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine is a pyrimidine derivative characterized by an ethoxycarbonyl group at position 6, a hydroxyl group at position 4, and a thiol (mercapto) group at position 2. Pyrimidine derivatives are widely studied for their roles in coordination chemistry, pharmaceuticals, and organic synthesis due to their diverse functional groups and metal-chelating capabilities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6633-65-4

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-5(10)9-7(13)8-4/h3H,2H2,1H3,(H2,8,9,10,13)

InChI Key

TUERDTSVYUIFEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=S)N1

Origin of Product

United States

Preparation Methods

Reaction Overview

Component Role Typical Amounts Conditions
Aromatic aldehyde or ethoxycarbonyl precursor Provides 6-position substituent 0.01 mol Reflux in ethanol
Malononitrile or cyano compound Provides cyano group for ring formation 0.01 mol Reflux 5-8 hours
Thiourea Source of mercapto group (2-position) 0.02 mol Reflux 5-8 hours
Phosphorus pentoxide (P2O5) Catalyst and dehydrating agent 0.0035 mol Reflux in ethanol

The reaction proceeds via condensation and cyclization to form the pyrimidine ring with mercapto substitution at position 2. The ethoxycarbonyl group at position 6 can be introduced by using ethyl cyanoacetate or related esters as starting materials or by subsequent esterification steps.

Experimental Procedure Summary

  • Mix the aldehyde, malononitrile, and P2O5 in absolute ethanol.
  • Stir mechanically for 10 minutes at room temperature.
  • Add thiourea and reflux the mixture at 70 °C for 5–8 hours.
  • Cool the reaction mixture and pour onto crushed ice.
  • Filter the precipitate, wash with petroleum ether, and recrystallize from ethanol.

Yields and Purity

  • Yields typically range from 60% to 85% depending on substituents and reaction conditions.
  • Products are isolated as crystalline solids with melting points consistent with literature values.
  • Purity is confirmed by TLC, NMR, IR, and mass spectrometry.

This method is noted for its simplicity, efficiency, and tolerance to various substituents, making it a preferred route for synthesizing 6-substituted mercaptopyrimidines including 6-ethoxycarbonyl derivatives.

Stepwise Functionalization via Amino- and Mercapto-Pyrimidine Precursors

Another approach involves starting from 4-hydroxy-2-mercaptopyrimidine derivatives and introducing the ethoxycarbonyl group at position 6 through acylation or esterification reactions.

Typical Synthetic Route

Step Reagents Conditions Yield Notes
1. Preparation of 4-hydroxy-2-mercaptopyrimidine From diamino-pyrimidine precursors Reflux in DMF with acetic acid Moderate (30-40%) Purification by column chromatography
2. Introduction of ethoxycarbonyl group at C-6 Reaction with ethyl chloroformate or ethyl cyanoacetate derivatives Reflux or room temperature in suitable solvent (e.g., DMF, MeOH) Variable (20-50%) Requires careful control to avoid side reactions

Experimental Details

  • The 4-hydroxy-2-mercaptopyrimidine core is synthesized by condensation of diamino-pyrimidine derivatives with appropriate reagents.
  • The ethoxycarbonyl group is introduced by reacting the core with ethyl chloroformate or via Knoevenagel condensation with ethyl cyanoacetate under acidic or basic catalysis.
  • Purification involves recrystallization or chromatographic techniques.

Characterization

  • NMR (1H and 13C) confirms the presence of ethoxycarbonyl and mercapto groups.
  • IR spectra show characteristic bands for hydroxyl (broad ~3400 cm⁻¹), carbonyl (~1700 cm⁻¹), and thiol (~2550-2600 cm⁻¹) groups.
  • Mass spectrometry confirms molecular weight consistent with the target compound.

This method allows for more controlled introduction of functional groups but may involve lower overall yields and longer reaction times compared to the multi-component approach.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Advantages Limitations
Multi-component condensation with P2O5 Aromatic aldehyde, malononitrile, thiourea Phosphorus pentoxide, ethanol Reflux 5-8 h 60-85% One-step, efficient, versatile Requires P2O5 handling
Stepwise functionalization 4-hydroxy-2-mercaptopyrimidine Ethyl chloroformate or ethyl cyanoacetate Reflux or RT, DMF/MeOH 20-50% Controlled substitution Longer synthesis, moderate yield
Hydrazide derivative synthesis Pyrimidine carbonitriles Hydrazine hydrate Cold stirring, crystallization ~80% (related compounds) High yield for derivatives Not direct for ethoxycarbonyl

Research Findings and Analytical Data

  • NMR Spectroscopy: 1H NMR spectra typically show signals for the ethoxy group (triplet and quartet around δ 1.2 and 4.1 ppm), hydroxyl proton (broad singlet), and mercapto proton (exchangeable singlet). 13C NMR confirms carbonyl carbon around δ 160-175 ppm.
  • IR Spectroscopy: Broad O-H stretch (~3400 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), and S-H stretch (~2550 cm⁻¹) are diagnostic.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula confirm successful synthesis.
  • Yields and Purity: Multi-component methods yield higher purity and better yields, suitable for scale-up.

Chemical Reactions Analysis

Nucleophilic Substitution at the Mercapto Group

The mercapto (-SH) group undergoes nucleophilic substitution with electrophiles, forming thioethers or disulfides:

  • Reaction with alkyl halides :
    Treatment with methyl iodide in alkaline conditions yields 2-methylthio derivatives via S-alkylation.

  • Oxidative dimerization :
    Exposure to mild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>) forms disulfide bridges, critical for stabilizing dimeric structures.

Reaction Reagents/Conditions Product
S-AlkylationCH<sub>3</sub>I, NaOH, EtOH2-Methylthio derivative
Disulfide formationH<sub>2</sub>O<sub>2</sub>, RTDimeric disulfide compound

Modification of the Hydroxyl Group

The hydroxyl (-OH) group participates in esterification and etherification:

  • Esterification :
    Reacts with acetyl chloride under anhydrous conditions to form 4-acetoxy derivatives.

  • Ether synthesis :
    Alkylation with methyl bromide in DMF produces 4-methoxy analogs .

Reaction Reagents/Conditions Product
AcetylationAcCl, pyridine, 0°C4-Acetoxy derivative
O-MethylationCH<sub>3</sub>Br, K<sub>2</sub>CO<sub>3</sub>, DMF4-Methoxy analog

Ethoxycarbonyl Group Hydrolysis

The ethoxycarbonyl (-COOEt) group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :
    Concentrated HCl at reflux yields 6-carboxy-4-hydroxy-2-mercaptopyrimidine.

  • Basic hydrolysis :
    NaOH in aqueous ethanol produces the sodium carboxylate salt .

Reaction Reagents/Conditions Product
Acidic hydrolysisHCl (conc.), Δ6-Carboxy derivative
Basic hydrolysisNaOH, EtOH/H<sub>2</sub>OSodium carboxylate salt

Condensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

  • Knoevenagel condensation :
    Reacts with malononitrile and aldehydes in the presence of P<sub>2</sub>O<sub>5</sub> to form fused pyrimidine systems (e.g., 6-amino-5-cyano derivatives) .

  • Cyclocondensation :
    With hydrazines or amines, it forms triazolo- or imidazopyrimidines, enhancing binding to biological targets like adenosine receptors .

Reaction Reagents/Conditions Product
Knoevenagel condensationP<sub>2</sub>O<sub>5</sub>, EtOH, Δ6-Amino-5-cyano-pyrimidine derivative
Triazolopyrimidine formationHydrazine hydrate, ΔTriazolo[1,5-a]pyrimidine

Thiol-Disulfide Exchange

The mercapto group participates in dynamic covalent chemistry:

  • Disulfide metathesis :
    Reacts with other thiols (e.g., glutathione) under redox conditions to form mixed disulfides, relevant in prodrug design.

Scientific Research Applications

6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine and its derivatives have been investigated for their biological properties, particularly as potential therapeutic agents.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the proliferation of human colon cancer cells (HCT-116) and breast cancer cells (MCF-7) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The mechanism of action appears to involve apoptosis induction and selective toxicity towards cancerous cells while sparing normal tissues .

Adenosine Receptor Antagonism

Another notable application is its role as a selective antagonist for the A3 adenosine receptor. This property is significant for developing drugs targeting inflammatory diseases and certain types of cancers, where modulating adenosine signaling could provide therapeutic benefits .

Synthesis and Derivatives

The synthesis of this compound typically involves the modification of pyrimidine structures, often utilizing Mannich reactions or other organic synthesis techniques to introduce functional groups that enhance biological activity. The ability to create diverse derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial in drug development .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various pyrimidine derivatives, this compound was found to exhibit potent cytotoxicity against multiple cancer cell lines. The study highlighted its mechanism involving caspase activation leading to apoptosis in cancer cells, with a selectivity index indicating minimal toxicity to non-cancerous cells .

Case Study 2: A3 Adenosine Receptor Modulation

Another research effort focused on the pharmacological profiling of this compound as an A3 adenosine receptor antagonist. The findings suggested that this compound could effectively modulate immune responses, making it a candidate for treating conditions such as rheumatoid arthritis and certain cancers where adenosine plays a pivotal role in disease progression .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against HCT-116 and MCF-7
A3 Adenosine Receptor AntagonismModulates adenosine signaling; potential use in inflammatory diseases
Synthesis of DerivativesEnables exploration of structure-activity relationships in drug design

Mechanism of Action

The mechanism of action of 6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The hydroxy and mercapto groups play a crucial role in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Below is a comparative analysis of key pyrimidine derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Applications/Properties
6-Ethyl-4-hydroxy-2-mercaptopyrimidine 53939-83-6 C₆H₈N₂OS 6-ethyl, 4-OH, 2-SH 156.21 Used in coordination chemistry; forms complexes with Zn(II), Pd(II), and UO₂²⁺ .
6-Amino-4-hydroxy-2-mercaptopyrimidine 65802-56-4 C₄H₅N₃O₂S 6-NH₂, 4-OH, 2-SH 159.17 Chelates metals (e.g., Zn, Mo, W); exhibits anticancer activity against ovarian cancer cells .
6-Methyl-2-thiouracil (4-Hydroxy-6-methyl-2-mercaptopyrimidine) 56-04-2 C₅H₆N₂O₂S 6-CH₃, 4-OH, 2-SH 142.18 Thyroid inhibitor; listed as a potential carcinogen by IARC .
2-Mercaptopyrimidine 1450-85-7 C₄H₄N₂S 2-SH 112.15 Base compound for synthesizing substituted pyrimidines; mp 230°C (dec.) .
6-Amino-5(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine 7400-05-7 C₁₀H₁₇N₃O₃S 6-NH₂, 5-(diethoxyethyl), 4-OH 259.33 Modified solubility due to diethoxyethyl group; used in specialized organic synthesis .

Reactivity and Functional Group Influence

  • Ethoxycarbonyl vs. This could enhance metal-binding affinity in coordination complexes . Amino-substituted analogs (e.g., 6-amino derivatives) exhibit stronger nucleophilic character, enabling reactions with α,ω-dihalo compounds to form alkylated products .
  • Thiol Group Reactivity :

    • The 2-mercapto group facilitates thione-thiol tautomerism, allowing coordination via the thione sulfur atom. This is critical in forming stable complexes with transition metals like Zn(II) and Pd(II) .

Biological Activity

6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features an ethoxycarbonyl group, a hydroxyl group, and a mercapto group, which contribute to its unique properties and potential applications in medicinal chemistry.

The compound's chemical reactivity is primarily characterized by nucleophilic substitutions and condensation reactions. The mercapto group can react with electrophiles, forming thioethers or disulfides, while the hydroxyl group is capable of undergoing esterification or etherification under suitable conditions. Various synthetic routes have been developed for producing this compound, showcasing the versatility of this compound in chemical synthesis .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has shown significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Adenosine Receptor Binding : It has been found to interact effectively with adenosine receptors, particularly the A3 subtype. Some derivatives exhibit submicromolar affinity, indicating strong potential for therapeutic applications in conditions such as inflammation and cancer .
  • Cytotoxicity : In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, derivatives of related compounds have shown enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Amino-6-hydroxy-2-mercaptopyrimidineHydroxyl and mercapto groupsAntioxidant, A3 receptor antagonistLacks ethoxycarbonyl group
4-Amino-6-methylthio-pyrimidineMethylthio instead of hydroxylAntimicrobialDifferent substituent affects activity
5-Fluoro-2-thiouracilFluorine substitutionAnticancerPrimarily used in cancer therapy

This table illustrates how the distinct combination of functional groups in this compound contributes to its unique biological profile compared to other compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound derivatives in various biological contexts:

  • Cancer Cell Lines : In one study, derivatives were tested against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines, revealing enhanced cytotoxicity compared to established treatments .
  • Mechanistic Insights : The binding affinity to adenosine receptors was quantified using Ki values, with some derivatives showing promising results that warrant further investigation into their therapeutic potential .
  • Oxidative Stress Response : The antioxidant properties of the compound were evaluated through various assays, demonstrating its ability to mitigate oxidative damage in cellular models .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a thiourea derivative (e.g., 2-mercaptopyrimidine) as the core scaffold. Ethoxycarbonyl groups can be introduced via nucleophilic substitution or esterification under anhydrous conditions using ethyl chloroformate .
  • Step 2 : Optimize reaction temperature (typically 60–80°C) and solvent choice (e.g., DMF or THF) to balance reactivity and stability of the hydroxyl and mercapto groups .
  • Step 3 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
    • Key Data :
ParameterOptimal RangeReference
Reaction Temperature60–80°C
SolventDMF/THF
Yield60–75% (reported)

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. mass spectrometry) during structural characterization?

  • Methodology :

  • Cross-Validation : Use complementary techniques (e.g., 2D NMR for proton-carbon correlations and X-ray crystallography for unambiguous confirmation) .
  • Troubleshooting : If discrepancies arise, consider tautomeric equilibria (common in mercapto-pyrimidines) or solvent-induced shifts. Computational tools like DFT can model tautomer stability .
    • Example : A 2024 study resolved conflicting 1H^1H-NMR signals for 4-hydroxy-2-mercaptopyrimidine derivatives by identifying dominant keto-enol tautomers in DMSO-d6_6 .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthetic routes for this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energetically favorable pathways .
  • Machine Learning : Train models on existing pyrimidine synthesis data to predict optimal catalysts (e.g., DBU for esterification) .
    • Case Study : ICReDD’s hybrid computational-experimental approach reduced reaction optimization time by 40% for analogous pyrimidines via automated condition screening .

Q. How can researchers mitigate toxicity risks associated with this compound in biological assays?

  • Methodology :

  • In Silico Screening : Use tools like ProTox-II to predict cytotoxicity and prioritize derivatives with lower risk .
  • Handling Protocols : Follow OSHA guidelines for mercapto-containing compounds: use fume hoods, wear nitrile gloves, and store waste in sealed containers .
    • Safety Data :
Hazard CodeRisk PhrasePrecautionary Measures
XiR36/37/38 (irritant)S22 (do not inhale dust)
S37/39 (use PPE)

Q. What experimental approaches are recommended to study the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis (λ = 260–280 nm) .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life. For example, 4-hydroxy-2-mercaptopyrimidines degrade 3× faster at pH < 3 due to protonation of the hydroxyl group .

Q. How can researchers resolve conflicting literature reports on the biological activity of structurally related pyrimidines?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC50_{50} values for 6-methyl-2-mercaptouracil analogs were linked to variations in HeLa vs. MCF-7 cell lines .
  • Dose-Response Studies : Conduct parallel assays under standardized conditions to isolate structure-activity relationships .

Methodological Resources

Q. What are the best practices for synthesizing and characterizing derivatives of this compound for medicinal chemistry applications?

  • Stepwise Protocol :

Derivatization : Modify the ethoxycarbonyl group via hydrolysis (to carboxylic acid) or amidation .

Characterization : Use HRMS for exact mass confirmation and 13C^{13}C-NMR to track substitution patterns .

Biological Testing : Prioritize derivatives with logP < 3 (calculated via ChemAxon) for improved bioavailability .

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